![molecular formula C21H28ClN5O2S B2668524 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1189693-83-1](/img/structure/B2668524.png)
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
“N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride” is a chemical compound. It’s part of a class of compounds known as benzothiazole derivatives . These compounds have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The compound also contains a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and substitution reactions . The exact reactions would depend on the specific substituents used in the synthesis .Scientific Research Applications
Anti-Inflammatory and Analgesic Activities
Compounds derived from benzothiazole have been synthesized and evaluated for their anti-inflammatory and analgesic activities . Some of these compounds have shown significant anti-inflammatory and analgesic activities .
Anti-Tubercular Compounds
Recent synthetic developments of benzothiazole based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Antitumor Evaluation
Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .
Antimicrobial Activity
2,4-Disubstituted thiazoles have been synthesized and evaluated for their antimicrobial activity . One compound possessing a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring has shown potent inhibitory activity .
Future Directions
Benzothiazole derivatives are a promising class of compounds for drug development, with potential applications in treating a variety of conditions . Future research could involve further exploration of the pharmacological properties of “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride” and related compounds, as well as optimization of their chemical structures for improved efficacy and safety .
properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S.ClH/c1-4-25-6-5-17(23-25)20(27)26(8-7-24-9-11-28-12-10-24)21-22-18-13-15(2)16(3)14-19(18)29-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJRZLLBEJAKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C(=C4)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride |
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